molecular formula C8H5N2NaO2S B13788069 Monosodium 2-aminobenzothiazole-6-carboxylate CAS No. 67828-33-5

Monosodium 2-aminobenzothiazole-6-carboxylate

Cat. No.: B13788069
CAS No.: 67828-33-5
M. Wt: 216.19 g/mol
InChI Key: MIOQTAOQNAUMOI-UHFFFAOYSA-M
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Description

Monosodium 2-aminobenzothiazole-6-carboxylate is a chemical compound with significant applications in various fields. It is a derivative of 2-aminobenzothiazole, a heterocyclic compound known for its biological and chemical properties. This compound is typically found as a white crystalline powder and is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monosodium 2-aminobenzothiazole-6-carboxylate generally involves the reaction of 2-aminobenzothiazole with sodium hydroxide and carbon dioxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Monosodium 2-aminobenzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-aminobenzothiazole, such as sulfoxides, sulfones, and substituted amines .

Scientific Research Applications

Monosodium 2-aminobenzothiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of monosodium 2-aminobenzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Monosodium 2-aminobenzothiazole-6-carboxylate can be compared with other similar compounds, such as:

    2-Aminobenzothiazole: The parent compound, known for its broad spectrum of biological activities.

    Ethyl 2-aminobenzothiazole-6-carboxylate: A derivative with similar properties but different solubility and reactivity.

    2-Amino-6-ethoxycarbonylbenzothiazole: Another derivative used in various chemical syntheses.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

67828-33-5

Molecular Formula

C8H5N2NaO2S

Molecular Weight

216.19 g/mol

IUPAC Name

sodium;2-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C8H6N2O2S.Na/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1

InChI Key

MIOQTAOQNAUMOI-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[Na+]

Origin of Product

United States

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